ganoderic acid S

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ganoderic acid S is typically extracted from Ganoderma lucidum through a series of solvent extraction and chromatographic techniques. The biosynthesis of ganoderic acids involves the mevalonate pathway, where acetyl-coenzyme A is converted into 3-hydroxy-3-methylglutaryl-coenzyme A, which is then reduced to mevalonate. This pathway continues through several steps to produce lanosterol, the precursor to ganoderic acids .

Industrial Production Methods: Industrial production of this compound often involves submerged fermentation of Ganoderma lucidum. The addition of oleic acid during fermentation has been shown to significantly enhance the production of ganoderic acids, including this compound. This method increases the metabolic flux distribution, leading to higher yields .

Análisis De Reacciones Químicas

Types of Reactions: Ganoderic acid S undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Glycosylation: This reaction involves the addition of sugar moieties to this compound using uridine diphosphate-glucose in the presence of enzymes.

Major Products: The major products formed from these reactions include various oxidized, reduced, and glycosylated derivatives of this compound, each with distinct biological activities .

Aplicaciones Científicas De Investigación

Anticancer Activity

Mechanisms of Action:

GA-S exhibits significant anticancer properties, primarily through the induction of apoptosis in various cancer cell lines while minimizing toxicity to normal cells. Research indicates that GA-S can inhibit tumor growth and metastasis by affecting key signaling pathways involved in cell proliferation and survival.

Case Studies:

- Lung Cancer: Studies have shown that GA-S can induce apoptosis in lung cancer cells by activating p53 and promoting mitochondrial dysfunction, leading to increased caspase activity and reduced mitochondrial membrane potential .

- Breast Cancer: In vitro studies demonstrated that GA-S inhibits the growth of breast cancer cells by downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors .

Table 1: Summary of Anticancer Effects of GA-S

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Lung Cancer | Induces apoptosis via p53 activation | |

| Breast Cancer | Downregulates Bcl-2, upregulates Bax | |

| Colon Carcinoma | Inhibits invasion and metastasis |

Antiviral Properties

HIV Targeting:

GA-S has shown promise in targeting HIV-related pathways. Research indicates that it interacts with viral components, potentially inhibiting viral replication and enhancing host immune responses against the virus .

Case Studies:

- HIV-1 Inhibition: A study demonstrated that GA-S could reduce viral load in infected cells by modulating host cell factors involved in HIV replication .

Immunomodulatory Effects

Enhancing Immune Response:

GA-S has been found to enhance immune responses, making it a candidate for immunotherapy. It stimulates the proliferation of T cells and increases the production of cytokines such as IL-2 and IFN-γ, which are crucial for effective immune responses against tumors .

Research Findings:

- In Vivo Studies: Animal models have shown that GA-S treatment leads to increased natural killer (NK) cell activity and improved survival rates in tumor-bearing mice .

Metabolic Regulation

Potential in Metabolic Disorders:

Emerging research suggests that GA-S may play a role in managing metabolic syndrome by improving insulin sensitivity and reducing hyperlipidemia. This is particularly relevant given the rising prevalence of metabolic disorders globally.

Case Studies:

Mecanismo De Acción

Ganoderic acid S exerts its effects through various molecular targets and pathways:

Anti-tumor Activity: It induces apoptosis in cancer cells by regulating the p53 signaling pathway and inhibiting the interaction between MDM2 and p53.

Anti-inflammatory Effects: The compound modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.

Hepatoprotective Action: this compound protects liver cells by enhancing antioxidant defenses and reducing lipid peroxidation.

Comparación Con Compuestos Similares

Ganoderic acid S is part of a larger family of ganoderic acids, which include ganoderic acids A, B, R, and T. While all these compounds share a common triterpenoid structure, they differ in their specific functional groups and biological activities . For instance:

Ganoderic Acid A: Known for its potent anti-tumor and anti-inflammatory properties.

Ganoderic Acid B: Exhibits strong hepatoprotective effects.

Ganoderic Acid R: Similar to this compound, it has been studied for its anti-tumor and anti-inflammatory activities.

Ganoderic Acid T: Noted for its antioxidant properties.

This compound stands out due to its unique combination of anti-tumor, anti-inflammatory, and hepatoprotective effects, making it a compound of significant interest in both scientific research and industrial applications.

Actividad Biológica

Ganoderic acid S (GAS) is a significant triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as reishi. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology, neuroprotection, and anti-inflammatory responses. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

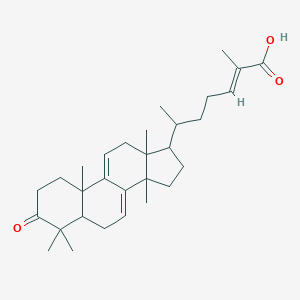

This compound belongs to the lanostane-type triterpenoids, characterized by a complex multi-ring structure. The specific chemical formula is , contributing to its bioactivity through various mechanisms.

1. Anti-Cancer Properties

GAS has demonstrated significant anti-cancer effects in various studies. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis through multiple pathways.

- Mechanism of Action : GAS modulates key signaling pathways such as NF-κB and AP-1, which are crucial for cell survival and proliferation. In vitro studies have indicated that GAS can suppress the growth of breast cancer cells by downregulating these pathways .

- Case Study : In a study involving MDA-MB-231 breast cancer cells, GAS was found to significantly reduce cell viability and induce apoptosis, suggesting its potential as a therapeutic agent against breast cancer .

| Study | Cell Line | Effect |

|---|---|---|

| Jiang et al. (2008) | MDA-MB-231 | Inhibition of growth and invasion |

| Yang et al. (2018) | Various | Induction of apoptosis |

2. Neuroprotective Effects

GAS exhibits neuroprotective properties that may be beneficial in treating neurodegenerative diseases such as Alzheimer's.

- Mechanism : The compound enhances autophagy and reduces oxidative stress in neuronal cells, which are critical factors in neurodegeneration. Studies have shown that GAS can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease .

- Research Findings : In SH-SY5Y neuronal cells, GAS treatment resulted in increased cell viability and decreased apoptosis rates under oxidative stress conditions .

| Study | Cell Type | Outcome |

|---|---|---|

| Ren et al. (2024) | SH-SY5Y | Increased viability; reduced apoptosis |

| Li et al. (2023) | Neuronal models | Inhibition of Aβ aggregation |

3. Anti-Inflammatory Activity

GAS has been shown to exert potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Mechanism : The compound interferes with the NF-κB signaling pathway, leading to decreased production of TNF-α and IL-6 in activated microglial cells .

- Case Study : In LPS-stimulated BV-2 microglial cells, GAS significantly reduced nitric oxide production, highlighting its potential for treating neuroinflammatory conditions .

| Study | Cell Model | Effect |

|---|---|---|

| Kou et al. (2023) | BV-2 Microglia | Reduced NO production |

| Chen et al. (2024) | LPS-stimulated cells | Inhibition of cytokines |

Pharmacological Mechanisms

The pharmacological mechanisms underlying the bioactivities of this compound can be summarized as follows:

- Antioxidative Activity : GAS scavenges free radicals and enhances antioxidant enzyme activities, which helps protect cells from oxidative damage.

- Cell Cycle Regulation : The compound influences cell cycle progression by modulating cyclins and cyclin-dependent kinases (CDKs), thereby inducing cell cycle arrest in cancer cells.

- Gene Expression Modulation : GAS alters the expression of genes involved in apoptosis and inflammation, contributing to its therapeutic effects.

Propiedades

IUPAC Name |

(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUHIKXTCOSRFY-YAMUFALGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316818 | |

| Record name | Ganoderic acid S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104759-35-5 | |

| Record name | Ganoderic acid S | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104759-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of ganoderic acid S?

A1: Research indicates that this compound exhibits inhibitory activities against two key enzymes involved in cholesterol biosynthesis: HMG-CoA reductase and acyl CoA acyltransferase []. This suggests potential for this compound in managing cholesterol levels, although further research is needed. Additionally, studies have shown that this compound, along with other triterpenoids from Ganoderma lucidum, can stimulate tubulin polymerization [].

Q2: How does the chemical structure of this compound compare to other similar compounds found in Ganoderma lucidum?

A2: this compound is a lanostanoid triterpene, a class of compounds commonly found in Ganoderma lucidum [, , ]. It is structurally very similar to ganoderic acid T and ganoderol B, with slight variations in their side chains []. Interestingly, ganoderic acid SZ, another lanostanoid isolated from Ganoderma lucidum, is a geometric Z-isomer of this compound [].

Q3: What analytical techniques are commonly used to identify and quantify this compound in Ganoderma lucidum samples?

A3: High-performance liquid chromatography (HPLC) is a key technique for both qualitative and quantitative analysis of this compound [, ]. Researchers often couple HPLC with techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) for definitive structural identification [, ].

Q4: Are there established methods for isolating and purifying this compound from Ganoderma lucidum?

A4: Yes, high-speed counter-current chromatography (HSCCC) has been successfully employed to isolate and purify this compound from Ganoderma lucidum mycelia []. This technique allows for the separation of this compound from other structurally similar compounds like ganoderic acid T and ganoderol B, achieving high purity levels [].

Q5: Does the concentration of this compound vary during the growth of Ganoderma lucidum?

A5: Yes, research indicates that the concentration of this compound, along with other triterpenes and soluble polysaccharides, changes throughout the growth cycle of Ganoderma lucidum and varies depending on the specific part of the fruiting body []. For instance, this compound reaches its peak concentration in the base of the fruiting body during the later stages of growth [].

Q6: Is it possible to enhance the production of this compound in Ganoderma lucidum cultures?

A6: While specific methods for enhancing this compound production are not detailed in the provided research, studies suggest that cultivating Ganoderma lucidum mycelia through a two-stage fermentation process can yield high amounts of dried mycelia rich in various triterpenoids, including this compound []. This highlights the potential for optimizing cultivation techniques to enhance the production of desired bioactive compounds like this compound.

Q7: Has the efficacy of this compound been tested in any disease models?

A7: While the provided research doesn't delve into specific disease models for this compound, studies have demonstrated the cytotoxic effects of this compound and other Ganoderma lucidum triterpenoids on various human carcinoma cell lines []. These findings suggest potential anticancer properties, warranting further investigation in specific disease models.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.